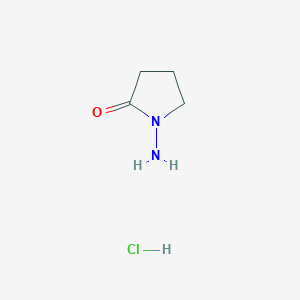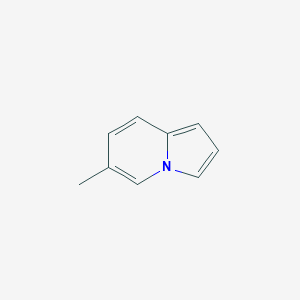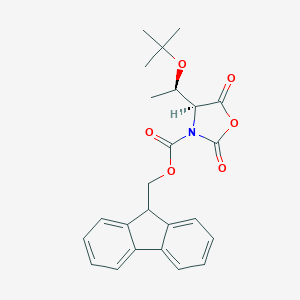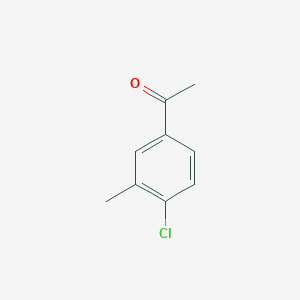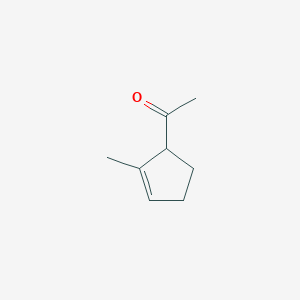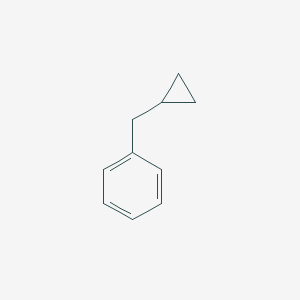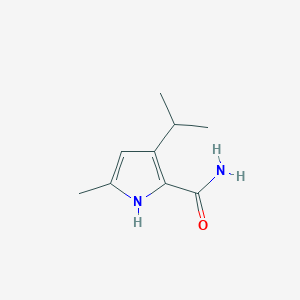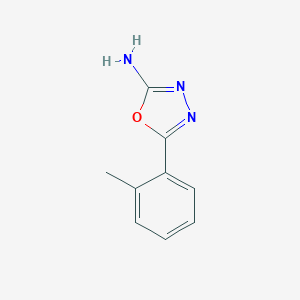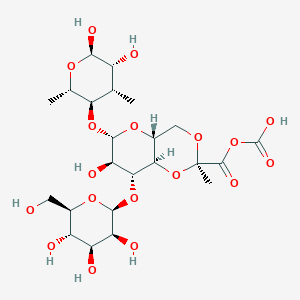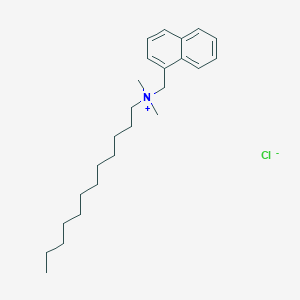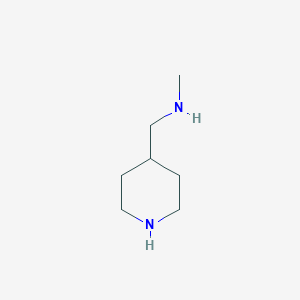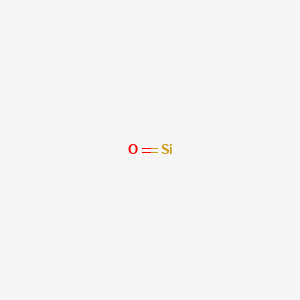
Silicon monoxide
説明
Silicon monoxide is a chemical compound with the formula SiO where silicon is present in the oxidation state +2 . In the vapor phase, it is a diatomic molecule . It has been detected in stellar objects and has been described as the most common oxide of silicon in the universe .
Synthesis Analysis
New methods for the synthesis of silicon monoxide are considered . The structure and phase composition of the compounds synthesized are studied by mass spectrometry, X-ray diffraction analysis, and IR spectroscopy . Silicon monoxide can be formed via a barrierless, exoergic, single-collision event between ground state molecular oxygen and atomic silicon involving non-adiabatic reaction dynamics through various intersystem crossings .Molecular Structure Analysis
The structure of silicon monoxide is available as a 2D Mol file or as a computed 3D SD file . The structure and phase composition of the compounds synthesized are studied by mass spectrometry, X-ray diffraction analysis, and IR spectroscopy .Chemical Reactions Analysis
Silicon monoxide is the chemical compound with the formula SiO where silicon is present in the oxidation state +2 . In the vapor phase, it is a diatomic molecule . It has been detected in stellar objects . Instead of forming highly-stable silicon dioxide (SiO2), silicon monoxide can be formed via a barrierless, exoergic, single-collision event between ground state molecular oxygen and atomic silicon involving non-adiabatic reaction dynamics through various intersystem crossings .Physical And Chemical Properties Analysis
The structure and phase composition of the compounds synthesized are studied by mass spectrometry, X-ray diffraction analysis, and IR spectroscopy .科学的研究の応用
High-Performance Lithium-Ion Batteries (LIBs)
Silicon monoxide is a potentially viable anode material for high-performance lithium-ion batteries (LIBs). However, its commercial application is limited due to a low initial coulombic efficiency and large volume expansion . Researchers have been exploring pre-lithiation as an efficient solution, but it is expensive due to limited “pre-lithiation” sources . A novel multiple pre-doping SiO system (Li–NaMg–SiO) has been theoretically investigated to improve the performance of silicon monoxide anodes .
Improved Electrochemical Performance
Silicon monoxide shows great potential as anode materials for lithium-ion batteries due to its large capacity, low-cost, ample reserves, and environmental amity . However, serious capacity reduction and low lithium-ion transfer rate during charging and discharging restrict its development . A new strategy for the preparation of SiO and Porous carbon (Pc) composite by freeze-drying has been proposed to improve the electrochemical performance .
Chemical Disproportionation-Driven Li Metal-Free Prelithiation
Silicon monoxide has been explored and confirmed as a promising anode material, which can improve the energy density of Li-ion batteries (LIBs) .
Manufacture of Polycrystalline Silicon for Solar Cells
In recent years, silicon monoxide has found new applications in the manufacture of polycrystalline silicon for solar cells .
Nanoelectronics
Silicon monoxide is also used in nanoelectronics . The technique for synthesizing silicon monoxide has undergone significant changes .
作用機序
Target of Action
Silicon monoxide (SiO) is a chemical compound where silicon is present in the oxidation state +2 . It is primarily used as a precursor in the production of silicon dioxide (SiO2), commonly known as silica . The primary targets of SiO are therefore the processes and structures that involve silica.
Mode of Action
In the vapor phase, SiO is a diatomic molecule . Its surface readily oxidizes in air at room temperature, giving an SiO2 surface layer that protects the material from further oxidation .
Biochemical Pathways
For instance, it is used in the production of silica through the partial chemical reduction of SiO2 with carbon . The equation representing this process can be represented as:
SiO2+C⇌SiO+COSiO_2 + C \rightleftharpoons SiO + COSiO2+C⇌SiO+CO
.Pharmacokinetics
The physical and chemical properties of sio, such as its insolubility in water and its reactivity with oxygen, would likely influence its behavior in a biological system .
Result of Action
The primary result of SiO’s action is the formation of SiO2, or silica, when it reacts with oxygen . This silica can then be used in various applications, including electronics, ceramics, and solar energy .
Action Environment
The action of SiO is influenced by environmental factors such as temperature and the presence of oxygen. For example, SiO’s surface readily oxidizes in air at room temperature, forming a protective SiO2 surface layer . Additionally, SiO irreversibly disproportionates into SiO2 and Si in a few hours between 400 °C and 800 °C and very rapidly between 1,000 °C and 1,440 °C .
将来の方向性
Silicon suboxides (SiOx, x < 2) have been recently suggested as promising anodes for next-generation lithium-ion batteries (LIBs) . With the advantages of abundant resources, high specific capacity, and relatively stable cycling performance, silicon suboxides exhibit superior storage capability . The use of silicon-based anodes, which are associated with fast reaction kinetics and rapid Li+ diffusion, has great potential to render LIBs suitable for public use in the near future .
特性
IUPAC Name |
oxosilicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/OSi/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNPJMFVYWSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO, OSi | |
| Record name | Silicon monoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_monoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064940, DTXSID40399884 | |
| Record name | Silylene, oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.084 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline] | |
| Record name | Silicon monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silicon monoxide | |
CAS RN |
10097-28-6, 22755-01-7 | |
| Record name | Silicon oxide (SiO) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon monoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silylene, oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silylene, oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon monoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON MONOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQN9CBG7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



